molecular formula C9H10BrCl B13696916 2-Bromo-4-chloro-1,3,5-trimethylbenzene

2-Bromo-4-chloro-1,3,5-trimethylbenzene

Cat. No.: B13696916
M. Wt: 233.53 g/mol
InChI Key: VIGFKRVIQFEVTL-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-1,3,5-trimethylbenzene is an organic compound with the molecular formula C9H10BrCl It is a derivative of benzene, where the hydrogen atoms at positions 2, 4, and 6 are replaced by bromine, chlorine, and methyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-chloro-1,3,5-trimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-chloro-1,3,5-trimethylbenzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The methyl groups in the compound can be oxidized to form carboxylic acids or other functional groups.

    Reduction Reactions: The bromine and chlorine atoms can be reduced to form the corresponding hydrocarbons.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are utilized.

Major Products:

    Substitution: Products include various substituted benzene derivatives depending on the nucleophile used.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include the corresponding hydrocarbons.

Scientific Research Applications

2-Bromo-4-chloro-1,3,5-trimethylbenzene has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex aromatic compounds.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving halogenated aromatic compounds.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Industry: The compound is used in the manufacture of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-1,3,5-trimethylbenzene in chemical reactions typically involves electrophilic aromatic substitution. The bromine and chlorine atoms activate the benzene ring towards nucleophilic attack, facilitating various substitution reactions. The methyl groups also influence the reactivity and orientation of the substitution.

Comparison with Similar Compounds

    2-Bromo-1,3,5-trimethylbenzene: Similar structure but lacks the chlorine atom.

    4-Chloro-1,3,5-trimethylbenzene: Similar structure but lacks the bromine atom.

    2,4-Dibromo-1,3,5-trimethylbenzene: Contains two bromine atoms instead of one bromine and one chlorine.

Uniqueness: 2-Bromo-4-chloro-1,3,5-trimethylbenzene is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns compared to compounds with only one type of halogen. This dual halogenation allows for more versatile chemical transformations and applications.

Properties

Molecular Formula

C9H10BrCl

Molecular Weight

233.53 g/mol

IUPAC Name

2-bromo-4-chloro-1,3,5-trimethylbenzene

InChI

InChI=1S/C9H10BrCl/c1-5-4-6(2)9(11)7(3)8(5)10/h4H,1-3H3

InChI Key

VIGFKRVIQFEVTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1Cl)C)Br)C

Origin of Product

United States

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